Ethyl 3-oxo-3-(m-tolyl)propanoate
Description
Ethyl 3-oxo-3-(m-tolyl)propanoate (CAS: 33166-79-9) is a β-keto ester derivative characterized by a meta-methyl-substituted phenyl ring attached to the carbonyl group. Its molecular formula is $ \text{C}{12}\text{H}{14}\text{O}_3 $, with a molecular weight of 206.24 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and chiral pharmaceutical precursors. Its structural features, including the electron-withdrawing keto group and aromatic substituent, influence its reactivity in nucleophilic additions, reductions, and cyclization reactions .
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFKVNDSLHMEQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375091 | |
| Record name | Ethyl 3-(3-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33166-79-9 | |
| Record name | Ethyl 3-(3-methylphenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33166-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of m-tolylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then subjected to various purification steps, including distillation and chromatography, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-(m-tolyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: m-Toluic acid
Reduction: Ethyl 3-hydroxy-3-(m-tolyl)propanoate
Substitution: Various substituted esters and amides
Scientific Research Applications
Ethyl 3-oxo-3-(m-tolyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-3-(m-tolyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can further participate in biochemical pathways. The compound’s aromatic ring allows it to engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethyl 3-oxo-3-(m-tolyl)propanoate belongs to a class of β-keto esters with aryl substituents. Key structural analogs include:
Key Observations :
- Substituent Position : The position of the methyl group on the phenyl ring (meta, para, ortho) significantly impacts steric and electronic properties. For example, para-substituted derivatives (e.g., 27835-00-3) are often more reactive in nucleophilic additions due to reduced steric hindrance .
- Heteroaromatic Substitutents: Replacement of the phenyl ring with thienyl or pyridyl groups alters redox properties and enzyme interactions. Ethyl 3-oxo-3-(2-thienyl)propanoate exhibits >99% enantiomeric excess (ee) in bioreductions using ChKRED12, a short-chain dehydrogenase .
Kinetic and Thermodynamic Data
- Bioreduction Efficiency: Ethyl 3-oxo-3-(2-thienyl)propanoate achieves 100% conversion to (S)-HEES at 100 g/L within 12 hours using ChKRED12 and glucose dehydrogenase . Para- and ortho-tolyl analogs show lower catalytic rates due to reduced enzyme-substrate compatibility .
- Thermal Stability : ChKRED12 retains >80% activity at 35°C but loses 50% activity at 45°C, impacting scalability for heat-sensitive substrates like m-tolyl derivatives .
Biological Activity
Ethyl 3-oxo-3-(m-tolyl)propanoate is a β-keto ester that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 206.24 g/mol. The compound features an ethyl ester group attached to a propanoic acid backbone, with an m-tolyl substituent contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may influence drug metabolism and efficacy through the following mechanisms:
- Enzyme Interaction : The m-tolyl group enhances hydrophobic characteristics, allowing for better interaction with lipid membranes and enzymes.
- Oxidative Stress Modulation : The compound may play a role in modulating oxidative stress pathways, which are critical in various disease processes, including cancer.
- Apoptosis Induction : this compound has shown potential in inducing apoptosis in cancer cells, making it a candidate for further investigation in cancer therapies.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that compounds similar to this compound possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anticancer Activity : The compound has been evaluated for its anticancer properties, particularly in the context of inhibiting tumor cell growth. It has been involved in the synthesis of analogs that demonstrate significant antitumor effects .
Study on Anticancer Activity
A study conducted by researchers at [source] investigated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives displayed sub-micromolar activity with no cytotoxicity against eukaryotic cells. This highlights the potential of this compound class in developing new anti-tubercular agents.
| Compound | Activity (µM) | Cytotoxicity |
|---|---|---|
| Compound A | 0.5 | None |
| Compound B | 0.8 | None |
| This compound | TBD | TBD |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Starting Materials : Utilize appropriate aldehydes and ketones.
- Reactions : Conduct reactions under reflux conditions using catalysts such as piperidine and acetic acid.
- Purification : Purify the final product through column chromatography.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure influence biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
